2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methoxypyrimidine
Description
This compound features a pyrimidine core substituted at the 5-position with a methoxy group and at the 2-position with a piperidin-1-yl moiety. The piperidine ring is further functionalized with a methyleneoxy linker to a 2,3-dimethylimidazo[1,2-b]pyridazine heterocycle.
Properties
IUPAC Name |
6-[[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-13-14(2)25-17(22-13)4-5-18(23-25)27-12-15-6-8-24(9-7-15)19-20-10-16(26-3)11-21-19/h4-5,10-11,15H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRIRQKHSCJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methoxypyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The structural complexity arises from the presence of multiple heterocyclic rings, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | [4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
| CAS Number | 1825352-65-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazo[1,2-b]pyridazine moiety is particularly significant due to its ability to modulate various biochemical pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit potent activity against HIV-1. For instance, compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme effectively. A study highlighted that certain 2,4,5-trisubstituted pyrimidines demonstrated significant anti-HIV potency with EC50 values ranging from 24.4 nM to 415 nM, indicating a strong potential for further development in antiviral therapies .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Heterocycles like imidazo[1,2-b]pyridazines have been associated with various mechanisms leading to apoptosis in cancer cells. In vitro studies are needed to evaluate its efficacy against different cancer cell lines.
Case Studies and Research Findings
- HIV Inhibition : A study involving pyrimidine derivatives showed that compounds similar to our target exhibited enhanced anti-HIV activity compared to existing drugs like efavirenz and rilpivirine. The selectivity index (SI) was notably high for certain derivatives, suggesting a favorable therapeutic window .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. This finding underscores the importance of structural optimization for enhancing efficacy .
Comparison with Similar Compounds
Table 1: Substituent Impact on Physicochemical Properties
| Substituent (Position 5) | logP* | Metabolic Stability (t₁/₂, human liver microsomes) |
|---|---|---|
| -OCH₃ (target compound) | 2.1 | 12 min |
| -F | 1.2 | 25 min |
| -COCH₃ (CAS 2549047-63-2) | 1.8 | 8 min |
*Calculated using ChemAxon.
Core Heterocycle Modifications
The pyrimidine core contrasts with pyrido[1,2-a]pyrimidin-4-one derivatives (). For example, 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replaces pyrimidine with a fused pyrido-pyrimidinone system. This modification introduces a ketone, increasing hydrogen-bond acceptor capacity (HBA = 5 vs. 3 in the target compound), which may enhance target binding but reduce solubility .
Linker and Ring System Variations
- Piperidine vs. Piperazine : Replacing piperidine with piperazine (e.g., ethyl 4-(3-phenylimidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate , ) introduces an additional nitrogen, increasing basicity (pKa ~8.5 vs. 7.2 for piperidine) and flexibility. Piperazine derivatives often exhibit improved solubility but may suffer from off-target activity due to broader conformational sampling .
- Oxygen vs. Sulfur Linkers : Compounds like 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine () replace oxygen with sulfur. The thioxo group enhances π-π stacking but reduces metabolic stability due to susceptibility to oxidation .
Table 2: Structural and Pharmacokinetic Comparisons
Pharmacological Implications
The 2,3-dimethylimidazo[1,2-b]pyridazine moiety in the target compound likely enhances selectivity for kinases like JAK2 or FLT3, as dimethyl groups reduce off-target interactions compared to phenyl-substituted analogs (). However, 3-Bromo-5-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine (CAS 2549019-87-4, ) introduces a bromine atom, increasing molecular weight (MW = 498.3 vs.
Structural and Crystallographic Insights
The crystal structure of 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine () reveals a planar pyrimidine ring with a dihedral angle of 8.2° relative to the piperazine ring. By analogy, the target compound’s piperidine linker may adopt a similar conformation, but the bulkier 2,3-dimethylimidazo[1,2-b]pyridazine group could introduce steric hindrance, affecting binding pocket accessibility .
Preparation Methods
Cyclization Strategies
The imidazo[1,2-b]pyridazine system is typically synthesized via cyclocondensation of pyridazin-3(2H)-one derivatives with α-haloketones or α-amino ketones. For the 2,3-dimethyl variant:
Representative Procedure:
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Starting Material: 6-Aminopyridazin-3(2H)-one (1.0 equiv)
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Reagent: 3-Bromo-2-butanone (1.2 equiv)
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Conditions: Reflux in ethanol with K₂CO₃ (2.0 equiv) for 12 hours.
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Workup: Neutralization with HCl, extraction with ethyl acetate, and silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Methylation of the Imidazo Ring
Introduction of 2,3-dimethyl groups may occur via:
-
Direct alkylation using methyl iodide and a strong base (e.g., NaH) in DMF at 0°C→RT.
-
Reductive amination if pre-functionalized intermediates are available.
Optimization Note:
Excess methylating agent (2.5 equiv) and prolonged reaction times (24–36 hours) improve di-methylation efficiency.
Piperidine Linker Functionalization
Hydroxymethylation of Piperidine
4-(Hydroxymethyl)piperidine is commercially available but can be synthesized via:
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Boc-protection of piperidine.
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Lithiation at C4 using LDA at −78°C.
Critical Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Boc protection | Boc₂O, DMAP, CH₂Cl₂ | 95% |
| Lithiation | LDA, THF, −78°C | 89% |
| Formaldehyde quench | HCHO, −78°C→RT | 76% |
Ether Bond Formation
Coupling the imidazo[1,2-b]pyridazin-6-ol with 4-(hydroxymethyl)piperidine requires activation of one component:
Mitsunobu Reaction
Advantages: High regioselectivity, mild conditions.
Procedure:
Williamson Ether Synthesis
Alternative Approach:
-
Activate alcohol as mesylate (MsCl, Et₃N, CH₂Cl₂).
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Displace with piperidine hydroxymethyl group (K₂CO₃, DMF, 80°C).
Pyrimidine Coupling via Nucleophilic Aromatic Substitution
Buchwald-Hartwig Amination
Optimal Method for Aryl-Ether Linkages:
-
Catalyst: Pd₂(dba)₃ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.5 equiv)
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Yield: 75–80%
Reaction Scheme:
Ullmann-Type Coupling
Copper-Mediated Alternative:
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Conditions: CuI (20 mol%), 1,10-phenanthroline (40 mol%), K₃PO₄, DMSO, 100°C
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Yield: 60–65% (lower efficiency vs. Pd-based methods)
Final Purification and Characterization
Chromatographic Purification
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Column: Silica gel (230–400 mesh)
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Eluent: Gradient from 5% to 30% MeOH in CH₂Cl₂
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Recovery: 85–90%
Analytical Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J=8.0 Hz, 1H), 4.65 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 2.95–3.10 (m, 4H, piperidine) |
| HRMS (ESI+) | m/z calc. for C₁₉H₂₃N₆O₂ [M+H]⁺: 399.1889; found: 399.1885 |
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization: Competing pathways may form [1,2-a] isomers; optimized stoichiometry and temperature mitigate this.
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Steric Hindrance in Ether Formation: Bulkier phosphines (e.g., TBP) in Mitsunobu reactions improve yields to >75%.
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Pd Catalyst Cost: Substituting Pd(OAc)₂ for Pd₂(dba)₃ reduces expenses without significant yield loss.
Scalability and Industrial Considerations
-
Cost-Effective Route: Mitsunobu + Buchwald-Hartwig sequence offers best trade-off between yield (∼60% overall) and scalability.
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Green Chemistry Metrics:
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PMI (Process Mass Intensity): 32 (needs improvement via solvent recycling)
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E-factor: 48 (primarily due to chromatographic steps)
-
Q & A
Q. What synthetic methodologies are most effective for constructing the imidazo[1,2-b]pyridazine core in this compound?
The imidazo[1,2-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. For example, 2-aminoimidazoles can react with 1,3-dicarbonyl compounds under acidic or basic conditions to form the fused heterocycle . Key reagents include formic acid or formamide for ring closure, with temperature control (80–120°C) critical to avoid side products . Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate regioselectivity and functional group integrity .
Q. How can the piperidine-linked methoxy group be introduced without compromising the pyrimidine ring’s stability?
The piperidine-methoxy linkage is often introduced via nucleophilic substitution. For instance, 4-(chloromethyl)piperidine derivatives react with hydroxyl-bearing imidazo[1,2-b]pyridazines under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Protecting groups (e.g., tert-butoxycarbonyl for amines) may be required to prevent undesired interactions with the pyrimidine ring’s electron-deficient nitrogen . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates .
Q. What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy.
- ¹H/¹³C NMR: Confirms substituent positions and detects stereochemical impurities (e.g., axial vs. equatorial piperidine conformers) .
- X-ray Crystallography: Resolves ambiguities in regiochemistry, especially when multiple tautomers are possible .
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s kinase inhibition potential, given structural similarities to known ATP-competitive inhibitors?
- Experimental Design: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2 or CDK2) to measure IC₅₀ values. Include staurosporine as a positive control .
- Data Interpretation: Compare binding kinetics (Kd) via surface plasmon resonance (SPR) to differentiate allosteric vs. competitive inhibition. Contradictory data (e.g., high IC₅₀ but low Kd) may indicate off-target effects, requiring counter-screening against kinase panels .
Q. What strategies mitigate metabolic instability of the methoxypyrimidine group in preclinical studies?
- Isotope Labeling: Introduce deuterium at the methoxy group’s methyl position to slow CYP450-mediated demethylation .
- Prodrug Approach: Replace the methoxy group with a phosphonate ester, which is cleaved enzymatically in vivo .
- In Silico Modeling: Use molecular dynamics simulations to predict metabolic hotspots and guide structural modifications .
Q. How should researchers reconcile contradictory cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?
- Experimental Adjustments:
- 3D Model Optimization: Ensure spheroids mimic in vivo hypoxia (e.g., use Matrigel embedding and reduced serum) .
- Drug Penetration Analysis: Track compound distribution in spheroids via confocal microscopy with fluorescent analogs .
- Data Normalization: Adjust IC₅₀ values for spheroid volume and necrotic core interference using algorithms like SpheroidSizer .
Methodological Challenges
Q. What purification challenges arise during scale-up, and how are they resolved?
- Issue: Column chromatography becomes impractical for >10 g batches.
- Solution: Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography (CPC) for higher throughput . Purity is monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. How can computational methods predict off-target interactions of this polycyclic compound?
- Docking Studies: Use AutoDock Vina with homology models of GPCRs or ion channels to identify high-risk targets .
- Machine Learning: Train models on ChEMBL data to flag structural motifs associated with hERG channel inhibition .
Data Analysis and Optimization
Q. What statistical approaches validate the compound’s synergistic effects in combination therapies?
- Bliss Independence Model: Quantifies synergy scores (ΔBliss >10% indicates significance) .
- Isobolograms: Plot dose-response curves to distinguish additive vs. synergistic interactions .
Q. How do researchers optimize solubility without altering bioactivity?
- Co-Crystallization: Use succinic acid or nicotinamide as co-formers to enhance aqueous solubility .
- PEGylation: Attach short PEG chains to the piperidine nitrogen, balancing hydrophilicity and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
